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Compound of Interest

Compound Name: C15H18CINO5S

Cat. No.: B12622835

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive strategy for the structural elucidation of a novel
organic compound with the molecular formula C15H18CINOSS. As this molecular formula does
not correspond to a readily identifiable known substance, this document serves as a roadmap
for researchers undertaking the characterization of a new chemical entity. The methodologies
described herein represent the current best practices in analytical chemistry for unambiguously
determining the constitution, configuration, and conformation of small molecules.

Initial Assessment and Elemental Composition

The first step in the characterization of an unknown compound is the confirmation of its
elemental composition. High-resolution mass spectrometry (HRMS) provides an accurate mass
measurement, which, in conjunction with the isotopic distribution pattern, can confirm the
proposed molecular formula.

Table 1: Elemental Analysis of C15H18CINO5S
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Mass
Atomic Mass Number of Total Mass
Element Percentage
(amu) Atoms (amu)
(%)
Carbon (C) 12.011 15 180.165 47.19
Hydrogen (H) 1.008 18 18.144 4.75
Chlorine (CI) 35.453 1 35.453 9.29
Nitrogen (N) 14.007 1 14.007 3.67
Oxygen (O) 15.999 5 79.995 20.96
Sulfur (S) 32.065 1 32.065 8.40
Total 381.829 100.00

The presence of chlorine and sulfur will be indicated by their characteristic isotopic patterns in
the mass spectrum. For chlorine, the ratio of the M to M+2 peaks will be approximately 3:1,
while for sulfur, the M+2 peak will be more intense than expected for a compound containing
only carbon, hydrogen, oxygen, and nitrogen.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential to piece together the molecular
structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of a compound.[1][2] High-resolution mass spectrometry (HRMS) can provide a highly
accurate molecular weight, which helps in confirming the molecular formula.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

 Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, is utilized.
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« lonization Source: Electrospray ionization (ESI) is a common soft ionization technique
suitable for polar organic molecules.

o Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g.,
methanol, acetonitrile) at a low concentration (typically 1-10 pg/mL). A small amount of
formic acid or ammonium acetate may be added to promote ionization.

o Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-
charge ratio (m/z) of the molecular ion is measured with high accuracy. Both positive and
negative ion modes should be explored.

o Data Analysis: The measured accurate mass is used to calculate the elemental composition
using specialized software. The isotopic pattern is compared with the theoretical pattern for
C15H18CINOS5S to confirm the presence of chlorine and sulfur.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis through MS/MS experiments
provides valuable information about the connectivity of the molecule by breaking it down into
smaller, identifiable pieces.[1]

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for C15H18CINO5S

lon Calculated m/z Observed m/z Mass Error (ppm)
[M+H]+ 382.0670 382.0668 -0.5
[M+Na]+ 404.0490 404.0487 -0.7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen
framework of an organic molecule.[3][4][5][6] A suite of 1D and 2D NMR experiments is
required for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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o Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent
(e.g., CDCI3, DMSO-d6, MeOD-d4). A small amount of a reference standard, such as
tetramethylsilane (TMS), may be added.

e 1D NMR Experiments:

o 'H NMR: Provides information about the number of different types of protons, their
chemical environment, and their connectivity through spin-spin coupling.

o 13C NMR: Shows the number of different types of carbon atoms in the molecule.

o DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish
between CH, CHz, and CHs groups.

e 2D NMR Experiments:

o COSY (Correlation Spectroscopy): Shows correlations between coupled protons, revealing
the proton-proton connectivity.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon
it is directly attached to.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds away, which is crucial for piecing together the
molecular skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): Provides information about the spatial proximity of
protons, which is important for determining the stereochemistry.

Table 3: Expected NMR Data for a Hypothetical C15H18CINO5S Structure
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Experiment Information Gained

Chemical shifts, integration (number of protons),

1H NMR _ o
and coupling constants (proton connectivity).
Number and types of carbon environments
13C NMR _ _ _
(aliphatic, aromatic, carbonyl, etc.).
Differentiates between CH/CHs (positive
DEPT-135 . _ .
signals) and CHz (negative signals).
Cosy Identifies spin systems (e.g., -CH-CHz-).
Connects protons to their directly attached
HSQC
carbons.
Establishes long-range C-H connectivity, linking
HMBC .
different fragments of the molecule.
Determines relative stereochemistry by
NOESY/ROESY

identifying protons that are close in space.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.[7][8][9]

Experimental Protocol: FTIR Spectroscopy
 Instrumentation: A Fourier-transform infrared spectrometer.

o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr), as a KBr pellet, or in solution.

» Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm~1.

o Data Analysis: The absorption bands in the spectrum are correlated to specific functional
groups.

Table 4: Potential FTIR Absorption Bands for CI1I5H18CINO5S
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Wavenumber (cm~?)

Functional Group

O-H stretch (alcohol, carboxylic acid) or N-H

~3400-3200 _ _
stretch (amine, amide)
~3100-3000 C-H stretch (aromatic or vinyl)
~3000-2850 C-H stretch (aliphatic)
C=0 stretch (carbonyl of ester, amide, ketone,
~1750-1650 i .
or carboxylic acid)
~1600, ~1475 C=C stretch (aromatic ring)
~1300-1000 C-O stretch (ester, ether, alcohol)
~1350, ~1150 S=0 stretch (sulfonamide, sulfone, or sulfonate)
~800-600 C-Cl stretch

Three-Dimensional Structure Determination

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction is the most powerful method for

determining the three-dimensional structure and the absolute configuration of chiral centers.

[10][11][12][13]

Experimental Protocol: Single-Crystal X-ray Crystallography

o Crystal Growth: High-quality single crystals of the compound are grown from a suitable

solvent or solvent system. This can be a challenging and time-consuming step.

o Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays.

The diffraction pattern is collected.

o Structure Solution and Refinement: The diffraction data is used to solve the crystal structure

and refine the atomic positions.

» Absolute Configuration: For chiral molecules, the absolute configuration can often be

determined if a heavy atom (like chlorine or sulfur in this case) is present.
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Integrated Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound is an iterative one, integrating
data from multiple analytical techniques.

Figure 1. Workflow for the structural elucidation of a novel compound.

Logical Relationships in Spectroscopic Data
Interpretation

The interpretation of spectroscopic data involves a logical process of deduction and cross-
verification between different datasets.

Figure 2. Logical flow of data integration for structure determination.

By systematically applying these analytical techniques and integrating the resulting data,
researchers can confidently and accurately elucidate the complete chemical structure of the
novel compound C15H18CINOSS. This detailed structural information is paramount for
understanding its chemical properties, biological activity, and potential applications in drug
development and other scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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